Head-to-Head 5-LOX Inhibitory Potency: 4-Chloro vs. 4-Fluoro and 4-Methyl Analogs in Rat PMNL
In a head-to-head series of 5-substituted 4-phenylpenta-2,4-dien-1-ol derivatives tested under identical conditions, 5-(4-chlorophenyl)-4-phenylpenta-2,4-dien-1-ol exhibited a 5-LOX inhibitory IC₅₀ of 2.1 µM against rat polymorphonuclear leukocytes (PMNL). The 4-fluoro analog showed markedly weaker inhibition (IC₅₀ = 18.5 µM), while the 4-methyl analog was nearly inactive (IC₅₀ > 50 µM) [1]. This establishes a clear chlorine-dependent potency advantage for the target compound in this widely used inflammation-relevant assay.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 µM |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol: IC₅₀ = 18.5 µM; 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol: IC₅₀ > 50 µM |
| Quantified Difference | Chlorine analog is 8.8-fold more potent than the fluorine analog and >23.8-fold more potent than the methyl analog. |
| Conditions | Rat polymorphonuclear leukocytes (PMNL), arachidonic acid oxidation assay, pre-incubation 15 min, product formation measured by UV absorbance at 234 nm. |
Why This Matters
For researchers modeling 5-LOX-dependent inflammatory pathways, the 4-chloro analog’s superior potency avoids the need for high dosing that could introduce off-target effects seen with weaker analogs.
- [1] ChEMBL Database. ChEMBL_4194 (CHEMBL619996) and ChEMBL_4195 (CHEMBL619997). Assay: Inhibition of 5-lipoxygenase in rat PMNL. Deposited 2007-11-01. DOI: 10.6019/CHEMBL619996. View Source
